molecular formula C14H25BN2O3 B2819442 2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol CAS No. 1380307-35-6

2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2819442
CAS No.: 1380307-35-6
M. Wt: 280.18
InChI Key: ZXULSCHHTCWGTB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol (CAS No: 1380307-35-6) is a high-value boronic ester pinacol ester and a key heterocyclic building block in modern organic synthesis and drug discovery . With a molecular formula of C14H25BN2O3 and a molecular weight of 280.17 g/mol, this compound is characterized by its pyrazole core functionalized with a protected boronic acid group and a propanol side chain featuring a geminal dimethyl group . This unique structure makes it a versatile precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds between aromatic rings . The primary research value of this compound lies in its application as a critical intermediate for constructing complex molecular architectures. Researchers utilize it to incorporate the pyrazole-boronic ester moiety into larger molecules, which are common pharmacophores in medicinal chemistry programs targeting a range of diseases. The sterically hindered alcohol tail can enhance solubility and influence the pharmacokinetic properties of the resulting compounds. The product is offered with a typical purity of 97% and is accompanied by comprehensive analytical documentation, including NMR and HPLC data, to ensure quality and consistency in research applications . For safe handling, please note the associated hazard warnings. This compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken, including using personal protective equipment and handling only in well-ventilated areas . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use . It is recommended to store the material sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O3/c1-12(2,10-18)9-17-8-11(7-16-17)15-19-13(3,4)14(5,6)20-15/h7-8,18H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXULSCHHTCWGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The incorporation of the boron atom in the structure of 2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol enhances its potential as an anti-cancer agent. Boron compounds have been shown to exhibit selective toxicity toward tumor cells while sparing normal cells.

Case Study: Boron Neutron Capture Therapy (BNCT)
BNCT is a targeted radiotherapy that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons. Research has indicated that derivatives of dioxaborolane can improve the delivery and efficacy of boron in BNCT protocols .

Agricultural Chemistry

This compound can function as a plant growth regulator or pesticide due to its ability to interact with biological systems. The pyrazole moiety is known for its herbicidal properties.

Case Study: Herbicidal Activity
Studies have demonstrated that pyrazole derivatives can inhibit specific enzymes involved in plant growth regulation. The application of 2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol has been evaluated for its potential to control weed species while minimizing harm to crops .

Materials Science

The compound's unique structural features make it suitable for use in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis
Research has explored the use of this compound as a monomer or cross-linking agent in polymer chemistry. Its ability to form stable bonds with various substrates enhances the mechanical properties of resulting materials .

Comparative Data Table

Application AreaCompound RoleKey Benefits
Medicinal ChemistryAnti-cancer agentSelective toxicity towards tumor cells
Agricultural ChemistryPlant growth regulatorEffective herbicide with low crop toxicity
Materials ScienceMonomer/Cross-linking agentEnhanced mechanical properties in polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Alkyl Chains and Hydroxyl Positions

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
  • Molecular Formula : C₁₃H₂₃BN₂O₃
  • Molecular Weight : 266.14 g/mol
  • Key Differences: The hydroxyl group is located at the 2-position of the propane chain instead of the 1-position.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
  • Molecular Formula : C₁₂H₂₁BN₂O₃
  • Molecular Weight : 252.12 g/mol
  • Key Differences : Lacks the dimethyl substitution on the propane chain, reducing steric bulk. This may increase metabolic instability but improve solubility in aqueous media .
(S)-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
  • Molecular Formula : C₁₂H₂₁BN₂O₃
  • Molecular Weight : 252.12 g/mol
  • Key Differences : Chirality at the propan-2-ol position introduces enantioselectivity in biological interactions, making it valuable for asymmetric synthesis or targeted drug design .

Derivatives with Functional Group Modifications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
  • Molecular Formula : C₁₂H₁₈BN₃O₂
  • Molecular Weight : 247.1 g/mol
  • Key Differences : Replaces the hydroxyl group with a nitrile (-CN). The electron-withdrawing nitrile enhances stability under basic conditions but reduces hydrogen-bonding capacity, limiting solubility in polar solvents .
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
  • Molecular Formula : C₁₅H₂₅BN₂O₄
  • Molecular Weight : 308.18 g/mol
  • Key Differences : The ester group increases lipophilicity, improving membrane permeability in biological systems. However, esterase-mediated hydrolysis may limit in vivo stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Insights
2,2-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol C₁₅H₂₅BN₂O₃ 292.19 1° hydroxyl, dimethylpropyl chain High steric hindrance; moderate solubility
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol C₁₃H₂₃BN₂O₃ 266.14 2° hydroxyl Enhanced cross-coupling efficiency
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile C₁₂H₁₈BN₃O₂ 247.1 Nitrile group High stability; low polarity
(S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol C₁₂H₂₁BN₂O₃ 252.12 Chiral center Enantioselective applications

Q & A

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the boronic ester moiety (δ ~1.3 ppm for methyl groups on the dioxaborolane ring) and the pyrazole-propanol backbone. Cross-validate with PubChem-derived spectral data .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, particularly verifying the boronic ester’s planar geometry and spatial arrangement of substituents. Refer to protocols in and for crystallographic refinement techniques .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C15_{15}H19_{19}BN2_2O2_2) via exact mass matching (e.g., m/z 270.14 for M+H+^+) .

Q. What role does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group play in the compound’s reactivity?

Answer: The boronic ester acts as a protected boronic acid, enabling participation in Suzuki-Miyaura cross-coupling reactions. It stabilizes the boron center against hydrolysis while maintaining reactivity with aryl halides. Substituent effects (e.g., methyl groups on the dioxaborolane ring) enhance steric protection and solubility in organic solvents, critical for coupling efficiency .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency using this compound?

Answer:

  • Catalyst Selection: Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for aryl halide coupling partners. Optimize catalyst loading (1–5 mol%) to minimize side reactions .
  • Solvent System: Employ tetrahydrofuran (THF) or dioxane with aqueous Na2 _2CO3 _3 (2M) to balance solubility and base strength .
  • Temperature Control: Conduct reactions at 80–100°C under inert atmosphere (N2 _2/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or HPLC .
  • Purification: Use column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate products .

Q. What strategies mitigate stability issues during storage and handling?

Answer:

  • Storage Conditions: Store under anhydrous conditions at –20°C in amber glass bottles to prevent moisture absorption and photodegradation .
  • Handling Protocols: Use gloveboxes or Schlenk techniques for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to minimize hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life limits .

Q. How can low yields in multi-step syntheses be addressed?

Answer:

  • Stepwise Optimization:
  • Step 1 (Boronic Ester Formation): Optimize Miyaura borylation using pinacolborane and Pd(dba)2_2 in THF at 60°C (yield: 70–85%) .
  • Step 2 (Pyrazole Coupling): Use CuI/1,10-phenanthroline catalysis for N-alkylation of pyrazole, ensuring stoichiometric control (1.2 eq. propanol derivative) .
    • Byproduct Management: Introduce scavengers (e.g., silica-bound thiourea) during workup to remove unreacted boronic acid .
    • Scale-Up Adjustments: Replace batch reactors with flow chemistry systems to enhance heat/mass transfer and reduce side reactions .

Q. How do structural modifications influence the compound’s physicochemical properties?

Answer:

  • Substituent Effects Table:
Modification SiteImpactExample
Pyrazole N-substituentAlters solubility and hydrogen-bonding capacity. Bulky groups (e.g., phenyl) reduce aqueous solubility but enhance lipophilicity .
Propanol chain lengthLonger chains (e.g., C4_4 vs. C3_3) increase melting point and crystallinity .
Boronic ester substituentsElectron-withdrawing groups (e.g., Cl) accelerate coupling rates but reduce stability .

Methodological Notes

  • Data Contradiction Analysis: Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from solvent purity or catalyst lot variability. Replicate experiments with standardized reagents .
  • Advanced Characterization: Utilize 11B^{11}B NMR to monitor boronic ester integrity during reactions (δ ~28–30 ppm for dioxaborolanes) .

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